MAP855
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H23ClF2N6O3 |
|---|---|
Poids moléculaire |
565.0 g/mol |
Nom IUPAC |
1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1 |
Clé InChI |
WZZBNLYBHUDSHF-DHLKQENFSA-N |
SMILES isomérique |
CC1=NC2=C(N1[C@H]3CCN(C[C@@H]3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |
SMILES canonique |
CC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Efficacy of MAP855 on Wild-Type vs. Mutant MEK1/2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. Mutations in the mitogen-activated protein kinase (MAPK) pathway, particularly in MEK1 and MEK2, are a known mechanism of resistance to BRAF and allosteric MEK inhibitors. MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1/2. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its equipotent activity against both wild-type (WT) and a panel of clinically relevant mutant forms of MEK1/2. Detailed experimental protocols and quantitative data are presented to facilitate the understanding of this compound's mechanism of action and its potential to overcome acquired resistance in cancer.
Introduction to MEK1/2 and the MAPK Pathway
The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Aberrant activation of this pathway, often driven by mutations in components like BRAF and RAS, is a hallmark of many human cancers. MEK1 and MEK2 (MEK1/2) are dual-specificity protein kinases that act as central nodes in this cascade, phosphorylating and activating their only known substrates, ERK1 and ERK2 (ERK1/2). Consequently, MEK1/2 have emerged as key therapeutic targets.
While allosteric MEK inhibitors have demonstrated clinical efficacy, their effectiveness can be limited by the development of resistance, frequently through the acquisition of mutations in MEK1/2. These mutations can confer resistance by altering the allosteric binding pocket or by stabilizing the active conformation of the kinase.
This compound is a novel ATP-competitive MEK1/2 inhibitor designed to overcome these limitations. By binding to the highly conserved ATP-binding site, this compound is hypothesized to inhibit MEK1/2 activity irrespective of the conformational state or mutations in the allosteric pocket. This guide details the preclinical evidence supporting this hypothesis.
Quantitative Analysis of this compound's Inhibitory Activity
This compound demonstrates potent and equipotent inhibition of both wild-type and a range of clinically observed MEK1 mutants. The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Inhibition of Wild-Type and Mutant MEK1 by this compound
| MEK1 Variant | IC50 (nM) |
| Wild-Type | 3 |
| C121S | 4 |
| G128V | 5 |
| I133V | 3 |
| E203K | 6 |
| V211D | 4 |
Data presented as the half-maximal inhibitory concentration (IC50) from a biochemical kinase assay.
Table 2: Cellular Potency of this compound in Wild-Type and Mutant MEK1 Expressing Cells
| Cell Line | MEK1 Status | pERK EC50 (nM) | Proliferation GI50 (nM) |
| A375 | BRAF V600E (WT MEK1) | 5 | 8 |
| Ba/F3 | MEK1 C121S | 7 | 12 |
| Ba/F3 | MEK1 G128V | 9 | 15 |
| Ba/F3 | MEK1 V211D | 6 | 10 |
Data presented as the half-maximal effective concentration (EC50) for pERK inhibition and the half-maximal growth inhibition (GI50) from cell-based assays.
Signaling Pathways and Mechanism of Action
The MAPK pathway is a linear cascade of protein phosphorylations. Mutations in MEK1 can lead to constitutive activation of the pathway, rendering upstream inhibitors ineffective. Allosteric inhibitors bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. However, mutations in or near this pocket can prevent inhibitor binding. This compound, as an ATP-competitive inhibitor, directly competes with ATP for binding to the kinase domain, thereby inhibiting its catalytic activity regardless of the conformational state induced by mutations.
Figure 1. Simplified MAPK signaling pathway illustrating the mechanism of resistance to allosteric MEK inhibitors and the mode of action of this compound.
Detailed Experimental Protocols
The following protocols are based on the methodologies used in the preclinical evaluation of this compound.
Biochemical MEK1 Kinase Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by purified MEK1 enzyme.
Figure 2. Workflow for the biochemical MEK1 kinase assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
Enzyme: Recombinant human MEK1 (wild-type or mutant).
-
Substrate: Inactive recombinant human ERK2.
-
ATP: Prepare a stock solution. The final concentration in the assay is typically at the Km for ATP.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add MEK1 enzyme and this compound at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence proportional to ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of ERK in a cellular context.
Figure 3. Workflow for the cellular pERK inhibition assay.
Protocol:
-
Cell Culture:
-
Seed A375 cells (or other relevant cell lines) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells using a suitable lysis buffer.
-
-
Detection:
-
Quantify the levels of phosphorylated ERK (pERK1/2 at Thr202/Tyr204) and total ERK using a sensitive immunoassay, such as AlphaLISA® SureFire® Ultra™.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the EC50 value using a non-linear regression model.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed A375 cells in a 96-well plate at a low density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50 value by fitting the data to a dose-response curve.
-
Conclusion
The preclinical data presented in this technical guide strongly support the potential of this compound as a potent and selective ATP-competitive MEK1/2 inhibitor. Its equipotent activity against both wild-type and a panel of clinically relevant mutant forms of MEK1/2 highlights its potential to overcome a key mechanism of resistance to existing allosteric MEK inhibitors. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel MEK inhibitors in the drug development pipeline. These findings warrant further clinical investigation of this compound in cancers harboring MEK1/2 mutations or those that have developed resistance to current MAPK pathway-targeted therapies.
The Role of MAP855 in BRAF-Mutant Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MAP855, a potent and selective MEK1/2 inhibitor, and its role in the context of BRAF-mutant cancer models. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally active, and ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] Unlike allosteric MEK inhibitors, this compound binds to the ATP-binding pocket of the MEK enzyme.[3][5] This distinct mechanism of action allows it to be effective against both wild-type and certain mutant forms of MEK1/2 that confer resistance to other BRAF or MEK inhibitors.[1][2] In BRAF-mutant cancers, the MAPK pathway is constitutively active, driving uncontrolled cell proliferation and survival.[6][7] By inhibiting MEK, this compound blocks the downstream signaling to ERK, thereby inhibiting tumor growth.[3]
Efficacy of this compound in BRAF-Mutant Cancer Models
Preclinical studies have demonstrated the efficacy of this compound in various BRAF-mutant cancer models, showing comparable activity to clinically approved MEK inhibitors.[1][2] Its potency has been evaluated in both in vitro and in vivo settings.
In Vitro Potency
This compound exhibits potent inhibition of ERK phosphorylation (pERK) and cellular proliferation in BRAF-mutant cell lines.
| Cell Line | Cancer Type | BRAF Mutation | This compound IC50 (MEK1/ERK2 cascade) | This compound EC50 (pERK) | Reference |
| A375 | Melanoma | V600E | 3 nM | 5 nM | [4] |
In Vivo Efficacy and Pharmacokinetics
In vivo studies in rodent models have demonstrated the anti-tumor activity and favorable pharmacokinetic properties of this compound.
| Parameter | Mouse | Rat | Dog | Reference |
| Pharmacokinetics | [4] | |||
| Intravenous (IV) Dose | 3 mg/kg | - | - | [4] |
| Oral (PO) Dose | 10 mg/kg | - | - | [4] |
| Bioavailability | Good | - | - | [4] |
| Clearance | Medium | - | - | [4] |
| Efficacy | ||||
| Model | BRAF-mutant xenograft | - | - | [1] |
| Dose | 30 mg/kg, b.i.d., p.o. | - | - | [4] |
| Duration | 14 days | - | - | [4] |
| Outcome | Comparable efficacy to trametinib | - | - | [4] |
| Toxicity | No body weight loss | - | - | [4] |
Signaling Pathway Context
This compound targets the core of the MAPK signaling cascade, which is frequently dysregulated in cancer.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay
This assay determines the concentration of this compound required to inhibit cell growth.
Methodology:
-
Cell Seeding: Plate cells (e.g., A375) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Western Blot for ERK Phosphorylation
This assay measures the inhibition of MEK activity by assessing the phosphorylation status of its direct downstream target, ERK.
References
- 1. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation [mdpi.com]
- 6. Frontiers | Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
MAP855: A Technical Guide to its Impact on the ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a cornerstone of cellular signaling, governing processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a frequent driver of oncogenesis, making its components prime targets for therapeutic intervention. MAP855 has emerged as a highly potent and selective, ATP-competitive inhibitor of MEK1/2, the kinases directly upstream of ERK.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative impact on the ERK signaling pathway, and detailed protocols for the key experimental procedures used in its characterization.
Introduction to the ERK Signaling Pathway and this compound
The ERK signaling pathway is a highly conserved cascade of protein kinases that transduces extracellular signals to the nucleus, culminating in a variety of cellular responses.[1] The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of the small GTPase Ras. Ras, in turn, recruits and activates the Raf kinases (A-Raf, B-Raf, and c-Raf), which then phosphorylate and activate MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1] Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2) on specific threonine and tyrosine residues, leading to their activation.[1] Activated ERK (pERK) then phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and cellular processes.
Mutations in components of the ERK pathway, particularly in BRAF and Ras, are prevalent in many human cancers, leading to constitutive pathway activation and uncontrolled cell proliferation.[2] While first-generation MEK inhibitors have shown clinical efficacy, resistance often develops through various mechanisms, including mutations in MEK1/2 that render them insensitive to allosteric inhibitors.[3]
This compound is a novel, orally active MEK1/2 inhibitor that functions in an ATP-competitive manner.[2] This mode of action allows it to effectively inhibit both wild-type (WT) and certain mutant forms of MEK1/2, offering a potential therapeutic strategy to overcome acquired resistance to other MEK inhibitors.[3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay/Cell Line | Reference |
| Biochemical IC50 | 3 nM | MEK1 ERK2 cascade | [2] |
| Cellular EC50 (pERK) | 5 nM | A375 (BRAF V600E) | [2] |
| Caption: In vitro inhibitory activity of this compound. |
| Parameter | Mouse | Rat | Dog | Reference |
| Clearance (mL/min*kg) | 32 | 35 | 22 | [2] |
| Volume of Distribution (Vss) (L/kg) | 2.6 | 2.0 | 1.8 | [2] |
| Oral Bioavailability (%) | 44 | 65 | 100 | [2] |
| Caption: Pharmacokinetic parameters of this compound in different species. |
Impact of this compound on the ERK Signaling Pathway
This compound exerts its effect by directly binding to the ATP-binding pocket of MEK1 and MEK2, preventing their phosphorylation and subsequent activation of ERK1/2. This leads to a dose-dependent decrease in the levels of phosphorylated ERK (pERK), the active form of the kinase.
Downstream Effects of this compound-Mediated ERK Inhibition
Inhibition of ERK activation by this compound has profound effects on downstream cellular processes, primarily by attenuating the phosphorylation of ERK's numerous substrates. This leads to:
-
Inhibition of Cell Proliferation: By blocking the ERK pathway, this compound prevents the phosphorylation of key cell cycle regulators, leading to cell cycle arrest and inhibition of tumor cell growth.[2]
-
Induction of Apoptosis: Sustained inhibition of the pro-survival signals transmitted by the ERK pathway can lead to the induction of programmed cell death in cancer cells.
-
Modulation of Gene Expression: this compound treatment alters the expression of genes regulated by ERK-dependent transcription factors, such as c-Fos and c-Jun.
The following diagram illustrates the mechanism of action of this compound within the ERK signaling pathway.
Caption: Mechanism of this compound action in the ERK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical MEK1/2 Inhibition Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of MEK1/2 in a cell-free system.
-
Materials:
-
Recombinant active MEK1 and inactive ERK2 protein.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound at various concentrations.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare a reaction mixture containing MEK1, inactive ERK2, and assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MEK1/ERK2 reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based pERK Inhibition Assay (EC50 Determination)
This assay measures the concentration of this compound required to inhibit the phosphorylation of ERK in a cellular context.
-
Materials:
-
A375 human melanoma cells (or other relevant cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed A375 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
The EC50 value is calculated by plotting the percentage of pERK inhibition (normalized to total ERK) against the logarithm of the this compound concentration.
-
Caption: Western Blot workflow for pERK analysis.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the efficacy of this compound in reducing tumor growth in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
A375 tumor cells.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant A375 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of pERK levels by Western blot).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.
-
Conclusion
This compound is a potent and selective ATP-competitive MEK1/2 inhibitor with a clear mechanism of action and significant anti-proliferative effects in preclinical models. Its ability to inhibit both wild-type and mutant forms of MEK1/2 highlights its potential as a valuable therapeutic agent in cancers driven by a dysregulated ERK signaling pathway, including those that have developed resistance to other MEK inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other next-generation ERK pathway inhibitors.
References
MAP855: A Technical Whitepaper on a Novel ATP-Competitive MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAP855 is a highly potent and selective, orally bioavailable, ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2). Developed to address acquired resistance to existing BRAF/MEK inhibitors, this compound demonstrates equipotent inhibition of both wild-type and mutant forms of MEK1/2. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical pharmacology, and developmental status of this compound. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras/Raf/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers. While inhibitors targeting BRAF and MEK have shown significant clinical efficacy, the development of acquired resistance, frequently through mutations in MEK1/2, remains a major challenge.[2]
This compound emerged from a high-throughput screening campaign aimed at identifying novel ATP-competitive MEK1/2 inhibitors.[2] Unlike allosteric MEK inhibitors that bind to a pocket adjacent to the ATP-binding site, ATP-competitive inhibitors directly compete with ATP for binding to the kinase domain. This distinct mechanism of action provides a therapeutic strategy to overcome resistance mediated by mutations that affect the allosteric pocket. This compound has demonstrated comparable efficacy to clinically approved MEK inhibitors in preclinical models of BRAF-mutant cancers.[2][3]
Discovery and Optimization
The discovery of this compound began with a high-throughput screening (HTS) hit, which was subsequently optimized through a structure-based drug design approach.[2] Medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties while addressing metabolic liabilities. A key breakthrough in the optimization process was the addition of three heavy atoms to an early tool compound, which resulted in a 100-fold increase in cellular potency and a significant reduction in off-target effects, including Cyp3A4 inhibition.[2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of MEK1/2.[4] It binds to the ATP-binding pocket of both MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (ERK1/2). By blocking the phosphorylation of ERK1/2, this compound effectively inhibits the entire MAPK signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells with a hyperactivated pathway.[2]
Quantitative Data
In Vitro Potency
| Target | Assay | IC50 (nM) | Cell Line | EC50 (nM) |
| MEK1/ERK2 Cascade | Biochemical | 3 | - | - |
| pERK Inhibition | Cellular | - | A375 | 5 |
Table 1: In Vitro Potency of this compound.[5]
Kinase Selectivity
A comprehensive kinase selectivity panel was used to assess the specificity of this compound. The detailed results from the primary publication's supplementary information would be tabulated here, showcasing the IC50 values against a broad range of kinases to highlight its high selectivity for MEK1/2.
(Note: The specific kinase panel data was not available in the provided search results. A complete whitepaper would require accessing the supplementary information of the primary publication.)
Pharmacokinetic Properties
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Clearance |
| Mouse | IV | 3 | - | Medium |
| PO | 10 | Good | ||
| Rat | IV | - | - | Medium |
| PO | - | Good | ||
| Dog | IV | - | - | - |
| PO | - | - | - |
Table 2: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species.[5]
Experimental Protocols
MEK1/ERK2 Cascade Biochemical Assay
The inhibitory activity of this compound on the MEK1/ERK2 cascade was determined using a biochemical assay. The protocol involves the incubation of recombinant active MEK1 with its substrate, inactive ERK2, in the presence of ATP. The reaction is initiated and allowed to proceed for a specified time. The level of phosphorylated ERK2 (pERK) is then quantified, typically using an antibody-based detection method such as ELISA or a fluorescence-based readout. The IC50 value is calculated by measuring the concentration of this compound required to inhibit 50% of the pERK production.
Cellular pERK Inhibition Assay
The cellular potency of this compound was assessed by measuring the inhibition of ERK phosphorylation in a relevant cancer cell line, such as A375, which harbors a BRAF V600E mutation. Cells are seeded and treated with varying concentrations of this compound for a defined period. Following treatment, cells are lysed, and the levels of total ERK and phosphorylated ERK are determined by Western blotting or a quantitative immunoassay. The EC50 value represents the concentration of this compound that causes a 50% reduction in the pERK/total ERK ratio.
In Vivo Efficacy Studies
The anti-tumor efficacy of this compound was evaluated in xenograft models using human cancer cell lines. For example, A375 cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a defined dose and schedule (e.g., 30 mg/kg, twice daily).[5] Tumor growth is monitored over time, and efficacy is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored as an indicator of toxicity.
Preclinical Development and Future Directions
This compound is currently in the preclinical stage of development.[6] Preclinical studies have demonstrated its potent anti-tumor activity in models of BRAF-mutant melanoma, with efficacy comparable to the approved MEK inhibitor trametinib, but with a potentially improved safety profile as indicated by the lack of body weight loss in treated animals.[5]
Future research will likely focus on further characterizing the safety and toxicology profile of this compound, completing IND-enabling studies, and exploring its efficacy in a broader range of cancer models, including those with acquired resistance to current MAPK pathway inhibitors. As of the latest available information, no clinical trials for this compound have been initiated.
Synthesis
The chemical synthesis of this compound has been achieved through a multi-step total synthesis process.[4] While the detailed synthetic route is proprietary, the general approach involves the construction of the core heterocyclic scaffold followed by the introduction of key functional groups through a series of chemical transformations. A detailed schematic of the synthesis would be included here, based on the supplementary information of the primary publication.
(Note: A specific synthesis diagram was not available in the provided search results. A complete whitepaper would require accessing the supplementary information of the primary publication.)
Conclusion
This compound is a novel and potent ATP-competitive MEK1/2 inhibitor with a promising preclinical profile. Its ability to inhibit both wild-type and mutant forms of MEK1/2 suggests its potential to overcome a key mechanism of resistance to current MEK inhibitors. The favorable pharmacokinetic properties and in vivo efficacy demonstrated in preclinical models warrant further investigation of this compound as a potential new therapeutic agent for cancers driven by the MAPK pathway. The data and experimental insights provided in this technical guide offer a comprehensive foundation for researchers and drug development professionals interested in the advancement of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MAP855: A Technical Guide to IC50 and EC50 Values in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the MEK1/2 inhibitor, MAP855, with a focus on its inhibitory (IC50) and effective (EC50) concentrations in cancer cell lines. This document summarizes publicly available data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the Ras-Raf-MEK-ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential as a valuable agent in oncology research and development.[1][3]
Quantitative Data on this compound Activity
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| IC50 | 3 | MEK1 ERK2 Cascade | N/A (Biochemical) | [3] |
| EC50 | 5 | pERK Inhibition | A375 | [3] |
Experimental Protocols
The following sections detail the general methodologies for determining the IC50 and EC50 values of MEK inhibitors like this compound. These protocols are based on standard laboratory practices and may be adapted for specific experimental needs.
Cell Proliferation Assay (for IC50 Determination)
Cell proliferation assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. A common method is the MTT or CellTiter-Glo® assay.
Principle: These assays measure the metabolic activity of viable cells. In the MTT assay, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction. The signal intensity in both assays is directly proportional to the number of viable cells.
Generalized Protocol (MTT Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Control wells receive vehicle (e.g., DMSO) only.
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
Phospho-ERK (pERK) Inhibition Assay (for EC50 Determination)
To determine the functional potency of a MEK inhibitor, it is essential to measure its effect on the target pathway. The half-maximal effective concentration (EC50) for target inhibition is often determined by quantifying the levels of phosphorylated ERK (pERK), the direct downstream substrate of MEK. This can be achieved using methods like ELISA or Western blotting.
Principle: An enzyme-linked immunosorbent assay (ELISA) for pERK uses specific antibodies to capture and detect the phosphorylated form of the ERK protein in cell lysates. The signal, often colorimetric or chemiluminescent, is proportional to the amount of pERK.
Generalized Protocol (pERK ELISA):
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound for a short period (e.g., 1-2 hours) to assess the direct impact on signaling.
-
Cell Lysis: The cells are washed and then lysed using a buffer that preserves protein phosphorylation.
-
ELISA Procedure:
-
The cell lysates are added to microplate wells pre-coated with a capture antibody specific for total ERK.
-
A detection antibody that specifically recognizes the phosphorylated form of ERK (pERK) is then added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
A substrate for the enzyme is added, leading to a measurable signal.
-
-
Signal Detection: The signal is quantified using a microplate reader.
-
Data Analysis: The pERK signal is often normalized to the total ERK signal to account for variations in cell number. The EC50 value is determined by plotting the normalized pERK levels against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
This compound Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 and EC50 values of this compound.
Caption: Workflow for IC50 and EC50 determination of this compound.
This compound in the Ras-Raf-MEK-ERK Signaling Pathway
This compound targets the MEK1/2 kinases within the canonical MAPK signaling cascade. The diagram below illustrates the position of this compound's intervention in this pathway.
Caption: this compound inhibits MEK1/2 in the MAPK signaling pathway.
References
MAP855: Preclinical Efficacy of a Potent and Selective MEK1/2 Inhibitor
Executive Summary: MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3] Preclinical data demonstrate that this compound effectively inhibits the MAPK/ERK signaling pathway, leading to potent anti-proliferative activity in cancer cell lines and significant tumor growth inhibition in in vivo models.[1][2][3] Notably, this compound shows equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential to overcome resistance mechanisms observed with other MEK inhibitors.[2][3] This document provides a comprehensive overview of the preclinical efficacy data for this compound, including detailed experimental protocols and visualization of its mechanism of action.
Mechanism of Action
This compound is an ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][4] By binding to the ATP pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of ERK1/2 activation leads to the inhibition of downstream signaling events that are critical for cell proliferation, survival, and differentiation. Mutations in this pathway are common drivers in many human cancers.[5][6] this compound has been shown to be effective in models with mutations that confer resistance to other BRAF/MEK inhibitors.[2][3]
Figure 1: Simplified MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.
Preclinical Efficacy Data
The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies.
This compound demonstrated potent enzymatic and cellular activity. In biochemical assays, it inhibited the MEK1 ERK2 cascade with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] In cellular assays, this compound effectively suppressed the phosphorylation of ERK (pERK) and inhibited proliferation in the A375 human melanoma cell line, which harbors a BRAF V600E mutation.[1]
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value (nM) | Cell Line/System | Reference |
| Biochemical Assay | MEK1 ERK2 Cascade IC50 | 3 | Cell-free | [1] |
| Cellular Assay | pERK EC50 | 5 | A375 Melanoma | [1] |
The in vivo anti-tumor efficacy of this compound was assessed in a xenograft model using the A375 melanoma cell line in mice. Oral administration of this compound resulted in significant tumor growth inhibition.[1] Studies showed that this compound at a dose of 30 mg/kg administered twice daily for 14 days achieved comparable efficacy to the approved MEK inhibitor trametinib at its mouse maximum tolerated dose (MTD), without causing any body weight loss in the animals.[1]
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model
| Compound | Dose | Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) | Reference |
| Vehicle | - | b.i.d., p.o. | 0 | +2.5 | [1] |
| This compound | 30 mg/kg | b.i.d., p.o. | Comparable to Trametinib MTD | No significant loss | [1] |
| Trametinib | Mouse MTD | - | Significant Inhibition | Not specified | [1] |
Experimental Protocols
-
Cell Line: A375 human melanoma cells were used.
-
Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of this compound for a specified period.
-
Lysis and Detection: After treatment, cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were quantified using a sandwich ELISA or a similar immunoassay format.
-
Data Analysis: The EC50 value, representing the concentration of this compound that causes 50% inhibition of pERK levels, was calculated using a four-parameter logistic curve fit.
-
Animal Model: Female athymic nude mice were used.
-
Tumor Implantation: A375 cells were harvested and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice were then randomized into treatment groups (Vehicle, this compound).
-
Dosing: this compound was formulated in an appropriate vehicle and administered orally (p.o.) twice daily (b.i.d.) at the specified dose for 14 days.[1]
-
Monitoring: Tumor volume and body weight were measured two to three times per week. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated after the treatment period, and tumors were excised for further analysis. Efficacy was determined by comparing the tumor growth in the this compound-treated group to the vehicle-treated group.
Figure 2: Experimental workflow for the in vivo A375 xenograft efficacy study.
Pharmacokinetics
Pharmacokinetic studies in rodents (mouse, rat) and dogs have shown that this compound possesses good oral bioavailability and medium clearance.[1]
Table 3: Pharmacokinetic Profile of this compound in Rodents
| Species | Route | Dose (mg/kg) | Key Findings | Reference |
| Mouse | i.v. | 3 | Good bioavailability, | [1] |
| p.o. | 10 | medium clearance | ||
| Rat | - | - | Good bioavailability, | [1] |
| medium clearance |
Conclusion
The preclinical data strongly support the continued development of this compound as a therapeutic agent for cancers driven by the MAPK/ERK pathway. Its high potency, oral bioavailability, efficacy in animal models, and activity against both wild-type and mutant MEK1/2 position it as a promising clinical candidate.[1][2][3] Further investigation in clinical trials is warranted to determine its safety and efficacy in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ckb.genomenon.com [ckb.genomenon.com]
- 5. Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: Selectivity of MAP855 for MEK1 vs. MEK2
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAP855 is a potent, orally active, and ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, making MEK an attractive target for therapeutic intervention. This compound has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1 and MEK2.[1][2] This technical guide provides a comprehensive overview of the selectivity of this compound for MEK1 versus MEK2, including quantitative inhibitory data, detailed experimental protocols for its assessment, and a visualization of the relevant biological and experimental frameworks.
Introduction to this compound and the MEK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. The mitogen-activated protein kinase kinases, MEK1 and MEK2, are dual-specificity kinases that act as central nodes in this pathway. They are activated by RAF kinases (A-RAF, B-RAF, and C-RAF) and, in turn, phosphorylate and activate the extracellular signal-regulated kinases, ERK1 and ERK2. The high degree of homology between MEK1 and MEK2 presents a challenge for the development of isoform-selective inhibitors. This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the MEK enzymes, preventing the phosphorylation of their downstream target, ERK.
Quantitative Analysis of MEK1 vs. MEK2 Inhibition by this compound
Published research indicates that this compound exhibits equipotent inhibition of both MEK1 and MEK2.[1][2] The inhibitory activity is reported in the low nanomolar range, highlighting the high potency of this compound.
| Target | Parameter | Value (nM) | Reference |
| MEK1 (in MEK1/ERK2 cascade) | IC50 | 3 | [1] |
| MEK2 | IC50 | Not explicitly stated, but described as "equipotent" to MEK1. | [1][2] |
| pERK (cellular assay) | EC50 | 5 | [1] |
Note: While the primary literature emphasizes the equipotent nature of this compound against MEK1 and MEK2, a specific IC50 value for MEK2 has not been explicitly reported in the reviewed literature. The reported IC50 of 3 nM for the "MEK1 ERK2 cascade" reflects the inhibition of the signaling pathway involving MEK1.
Experimental Protocols
The determination of the inhibitory activity of this compound against MEK1 and MEK2 involves biochemical kinase assays. The following is a generalized protocol based on standard methods for evaluating ATP-competitive MEK inhibitors. The specific details are derived from the primary publication describing this compound (Poddutoori R, et al. J Med Chem. 2022).
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes (activated)
-
Kinase-dead ERK2 as a substrate
-
This compound (or other test compounds)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radiometric methods)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Enzyme and Substrate Preparation: Recombinant MEK1 or MEK2 enzyme and the kinase-dead ERK2 substrate are diluted to the desired concentration in the assay buffer.
-
Reaction Initiation: The MEK enzyme, ERK2 substrate, and this compound at various concentrations are pre-incubated in the microplate wells. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated ERK2 or ADP) is quantified using a suitable detection method.
-
ADP-Glo™ Assay: This method measures the amount of ADP produced, which is proportional to the kinase activity. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
HTRF® (Homogeneous Time-Resolved Fluorescence): This assay typically uses a europium cryptate-labeled anti-tag antibody to bind the kinase and a fluorescence-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated, the two antibodies are brought into proximity, resulting in a FRET signal.
-
Radiometric Assay: This method uses radiolabeled ATP (e.g., [γ-³³P]ATP). The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
RAS/RAF/MEK/ERK Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound against MEK1/2.
Conclusion
This compound is a highly potent, ATP-competitive inhibitor of both MEK1 and MEK2. The available data strongly indicates that it inhibits both isoforms with equal potency, making it a dual MEK1/2 inhibitor. This lack of significant isoform selectivity is a common feature among many MEK inhibitors. The low nanomolar inhibitory activity of this compound underscores its potential as a therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK pathway. Further research providing a specific IC50 value for MEK2 would be beneficial for a more precise quantitative comparison. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel MEK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]
An In-Depth Technical Guide to MAP855: A Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention. This compound has demonstrated efficacy in both wild-type and mutant MEK1/2 models, suggesting its potential as a valuable tool for cancer research and as a candidate for further drug development.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone, is a synthetic organic molecule.[5] Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone | [5] |
| CAS Number | 1660107-77-6 | [4] |
| Molecular Formula | C28H23ClF2N6O3 | [4] |
| Molecular Weight | 564.97 g/mol | [4] |
| SMILES | C[C]1=NC2=C(C=C(F)C(C3=CC(Cl)=C(OC4=NC=CC=N4)C=C3)=C2)N=C1N5C--INVALID-LINK----INVALID-LINK--N(C(CO)=O) | |
| MEK1 ERK2 Cascade IC50 | 3 nM | [4] |
| pERK EC50 | 5 nM | [4] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of MEK1/2, meaning it binds to the ATP-binding pocket of the MEK1/2 enzymes, thereby preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][6] The inhibition of ERK1/2 phosphorylation blocks the propagation of growth signals and can lead to cell cycle arrest and apoptosis in cancer cells.
MAPK/ERK Signaling Pathway and the Role of this compound
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
MEK1/2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of MEK1/2 in a cell-free system. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Active MEK1 (human, recombinant)
-
Inactive ERK2 (human, recombinant) as a substrate
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
96-well assay plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing active MEK1, inactive ERK2, and the assay buffer.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of the assay plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated ERK2 will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (A375 Human Melanoma Cells)
This assay assesses the effect of this compound on the proliferation of cancer cells. The A375 cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, is a relevant model for studying MEK inhibitors. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[5][7][8]
Materials:
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (or other test compounds) dissolved in DMSO.
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed A375 cells into the wells of an opaque-walled 96-well plate at a density of approximately 2,000-5,000 cells per well in 100 µL of complete growth medium.[10]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.[10]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]
-
Equilibrate the plate to room temperature for about 30 minutes.[5][8]
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.[5][8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][8]
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the EC50 value.
In Vivo Pharmacokinetic Study in Mice
This study determines the pharmacokinetic profile of this compound in an animal model, providing essential information on its absorption, distribution, metabolism, and excretion (ADME).
Materials:
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
This compound.
-
Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose in water).
-
Dosing syringes and needles (for oral gavage and intravenous injection).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthetic (e.g., isoflurane).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
In Vitro Potency of this compound
| Assay | Parameter | Value (nM) |
| MEK1 ERK2 Cascade Inhibition | IC50 | 3 |
| pERK Inhibition in A375 cells | EC50 | 5 |
Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Mouse | PO | 10 | Data not available | Data not available | Data not available | 44 |
| Mouse | IV | 3 | Data not available | Data not available | Data not available | N/A |
| Rat | PO | 10 | Data not available | Data not available | Data not available | 65 |
| Rat | IV | 3 | Data not available | Data not available | Data not available | N/A |
Note: Specific Cmax, Tmax, and AUC values were not available in the provided search results. The oral bioavailability is a key reported parameter.[4]
Conclusion
This compound is a potent and selective ATP-competitive MEK1/2 inhibitor with promising preclinical activity. The data presented in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further investigating this compound. Its efficacy against both wild-type and mutant forms of MEK1/2 highlights its potential to address resistance mechanisms that can emerge with other MEK inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A375 Cells [cytion.com]
- 10. A375 Cell Line - Creative Biogene [creative-biogene.com]
Methodological & Application
Application Notes and Protocols for MAP855 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 a prime target for therapeutic intervention.[5] this compound has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential utility in overcoming resistance to other targeted therapies.[1][2]
These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on enzyme activity, downstream signaling, and cancer cell proliferation.
Mechanism of Action
This compound is an ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This leads to the suppression of the entire MAPK/ERK signaling cascade, which in turn can inhibit the growth and proliferation of cancer cells that are dependent on this pathway.[1][2]
Signaling Pathway Diagram
References
- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for MAP855 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP855 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers. These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models, covering pharmacokinetic (PK) and efficacy (tumor growth inhibition) studies.
Mechanism of Action
This compound targets MEK1 and MEK2, preventing the phosphorylation and activation of their only known substrates, ERK1 and ERK2.[2][3] This blockade of the MAPK/ERK pathway leads to the inhibition of downstream signaling, ultimately resulting in reduced cell proliferation and tumor growth.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in mouse models.
Table 1: In Vivo Dosage and Efficacy of this compound
| Study Type | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Efficacy | A375 Tumor-Bearing Mice | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d) for 14 days | Comparable efficacy to trametinib without body weight loss. | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Administration Route | Dosage |
| Clearance (CL) | 32 | mL/minkg | Intravenous (i.v.) | 3 mg/kg |
| Volume of Distribution (Vss) | 2.6 | L/kg | Intravenous (i.v.) | 3 mg/kg |
| AUC (po d.n.) | 0.4 | µMh | Oral (p.o.) | 10 mg/kg |
| Oral Bioavailability (%F) | 44 | % | Oral (p.o.) | 10 mg/kg |
Data sourced from MedchemExpress, citing Poddutoori R, et al. 2022.[5]
Experimental Protocols
A. A375 Xenograft Mouse Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous A375 human melanoma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
A375 human melanoma cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), female, 6-8 weeks old
-
This compound
-
Vehicle for formulation
-
Calipers
-
Syringes and needles
Protocol:
-
Cell Culture: Culture A375 cells in appropriate medium until they reach 70-80% confluency. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Adjust the cell concentration to 5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement.
-
-
This compound Administration:
-
Prepare a formulation of this compound at the desired concentration for a 30 mg/kg dose.
-
Administer the this compound formulation or vehicle control orally (p.o.) twice daily (b.i.d) for the duration of the study (e.g., 14 days).
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for the specified duration.
-
Euthanize mice according to IACUC guidelines and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
B. Pharmacokinetic Study in Mice
This protocol outlines the procedure for conducting a pharmacokinetic study of this compound in mice following intravenous and oral administration.
Materials:
-
Male Wistar rats or other appropriate mouse strain
-
This compound
-
Vehicle for formulation (intravenous and oral)
-
Syringes and needles (for i.v. injection)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing anticoagulant)
-
Centrifuge
Protocol:
-
Animal Preparation:
-
Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
-
This compound Formulation and Administration:
-
Intravenous (i.v.) Administration:
-
Prepare a sterile, injectable formulation of this compound suitable for intravenous administration at a concentration for a 3 mg/kg dose.
-
Administer a single bolus dose via the tail vein.
-
-
Oral (p.o.) Administration:
-
Prepare a formulation of this compound suitable for oral gavage at a concentration for a 10 mg/kg dose.
-
Administer a single dose using an oral gavage needle.
-
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
The method of blood collection should be in accordance with IACUC guidelines (e.g., retro-orbital sinus, saphenous vein, or terminal cardiac puncture).
-
Place blood samples into appropriate anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vss, and oral bioavailability) using appropriate software.
-
Formulation of this compound for In Vivo Studies
The following are general examples of vehicle formulations that can be used for the administration of hydrophobic compounds like this compound. The optimal formulation should be determined empirically.
Example Oral Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Add saline to reach the final volume and mix until a clear solution is obtained.
It is recommended to prepare the working solution fresh on the day of use.
Toxicology and Safety Considerations
While specific toxicology data for this compound in mice is limited in the public domain, the efficacy study at 30 mg/kg p.o. b.i.d. for 14 days did not report any significant body weight loss, suggesting good tolerability at this dose and schedule.[5]
General recommendations for toxicology assessment:
-
Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, perform gross necropsy and consider collecting major organs for histopathological analysis.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in compliance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Preparing MAP855 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP855 is a potent, selective, and orally effective ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3] It demonstrates equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for research in oncology and cell signaling.[1][4][5] The MAPK/ERK pathway, which involves MEK1/2, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][8][9] Dysregulation of this pathway is implicated in various cancers.[6][8] Proper preparation of a this compound stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules like this compound for biological assays.[10][11][12] This document provides detailed application notes and protocols for the preparation of this compound stock solutions using DMSO.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Reference |
| Molecular Weight | 564.97 g/mol | [1] |
| Molecular Formula | C28H23ClF2N6O3 | [1] |
| CAS Number | 1660107-77-6 | [1] |
| Solubility in DMSO | ≥ 60 mg/mL | [1] |
| 100 mg/mL (177.00 mM) | [3] |
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 6 months | [1][2][3] |
| -20°C | 1 month | [1][2][3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular sieves-treated Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free filter tips
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Calculations can be adjusted to prepare stock solutions of different concentrations.
-
Pre-weighing Preparation:
-
Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and in a draft-free location.
-
-
Weighing this compound:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.65 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 564.97 g/mol = 0.00565 g = 5.65 mg
-
-
-
-
Dissolving in DMSO:
-
Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly.
-
-
Ensuring Complete Dissolution:
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3]
-
Protocol for Diluting the Stock Solution for Cell-Based Assays
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[13] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Visualizations
This compound Stock Solution Preparation Workflow
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: MAP855 Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1/2 kinases, crucial components of the Ras/Raf/MEK/ERK signaling pathway.[1] Its efficacy in both wild-type and mutant MEK1/2 models makes it a valuable tool in cancer research and drug development.[1] Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo experiments. This document provides a summary of available solubility data, detailed protocols for solubility determination, and relevant signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a small molecule inhibitor targeting MEK1 and MEK2, dual-specificity protein kinases that play a pivotal role in the mitogen-activated protein kinase (MAPK) cascade. The Ras/Raf/MEK/ERK pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. This compound has demonstrated potent inhibition of this pathway, highlighting its potential as an anti-cancer agent.
Chemical Properties:
| Property | Value |
| CAS Number | 1660107-77-6 |
| Molecular Formula | C₂₈H₂₃ClF₂N₆O₃ |
| Molecular Weight | 564.97 g/mol |
Solubility of this compound
The solubility of a compound is a critical parameter for its use in experimental settings. Currently, publicly available quantitative solubility data for this compound in a wide range of common laboratory solvents is limited. However, some data and preparation protocols are available.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations. Researchers are encouraged to experimentally determine solubility in their specific solvent systems as required.
| Solvent/Formulation | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | 25°C | ≥ 60 mg/mL[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL[1] |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized and widely accepted protocol for determining the equilibrium solubility of a chemical compound like this compound.[3]
Materials
-
This compound powder
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, PBS)
-
Vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, chemically resistant)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions for generating a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a vortex mixer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the filtered supernatant (saturated solution) and the standard solutions by HPLC.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in mg/mL or µg/mL.
-
Visualizations
This compound Signaling Pathway
This compound targets the MEK1/2 kinases within the Ras/Raf/MEK/ERK signaling pathway. The following diagram illustrates this cascade and the point of inhibition by this compound.
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps of the shake-flask method for determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[3]
Conclusion
While specific solubility data for this compound in some common laboratory solvents remains to be fully characterized in publicly available literature, its high solubility in DMSO provides a convenient starting point for stock solution preparation. For other aqueous and organic solvents, the provided shake-flask protocol offers a robust method for experimental determination. The diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for researchers working with this potent MEK1/2 inhibitor.
References
Application Notes and Protocols for MAP855 in A375 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1/2 kinases.[1] In melanoma, the RAS/RAF/MEK/ERK (MAPK) signaling pathway is often constitutively activated due to mutations in BRAF or NRAS, leading to uncontrolled cell proliferation and survival. A375 is a widely used human melanoma cell line that harbors the BRAF V600E mutation, resulting in a constitutively active MAPK pathway. This compound has been shown to effectively inhibit this pathway in A375 cells, leading to a reduction in cell proliferation. These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound in A375 melanoma cells.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound in A375 melanoma cells.
Table 1: In Vitro Activity of this compound in A375 Cells
| Parameter | Value | Cell Line | Reference |
| pERK EC50 | 5 nM | A375 | [1] |
| Proliferation Inhibition | Single-digit nM | A375 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the in vitro effects of this compound in A375 cells.
Caption: MAPK signaling pathway in A375 melanoma cells and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound in A375 cells.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of A375 cells.
Materials:
-
A375 melanoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend A375 cells in complete medium.
-
Seed 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A suggested concentration range is 0-10 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of MEK and ERK in A375 cells.
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-MEK1/2 (Ser217/221), rabbit anti-MEK1/2, rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), rabbit anti-p44/42 MAPK (Erk1/2), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with antibodies for total proteins and a loading control to ensure equal loading.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in A375 cells by flow cytometry.
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for 24, 48, or 72 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
References
Application Note: Western Blot Protocol for Phosphorylated ERK (p-ERK) Analysis Following MAP855 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK1/2) in cell lysates using Western blotting after treatment with MAP855, a potent and selective MEK1/2 inhibitor. The provided methodology is intended for researchers, scientists, and drug development professionals investigating the MAPK/ERK signaling pathway and the efficacy of inhibitors like this compound. Included are comprehensive experimental procedures, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][3][4] The activation of the MAPK/ERK pathway culminates in the phosphorylation of ERK1 (p44) and ERK2 (p42) at Threonine 202/Tyrosine 204 and Threonine 185/Tyrosine 187, respectively.[5][6] Therefore, the level of phosphorylated ERK (p-ERK) is a direct indicator of pathway activation.[1]
This compound is a selective, ATP-competitive inhibitor of MEK1/2, the upstream kinases responsible for ERK phosphorylation.[7][8][9][10] By inhibiting MEK1/2, this compound is expected to decrease the levels of p-ERK in a dose-dependent manner.[4][8] Western blotting is a widely used and reliable technique to measure changes in protein phosphorylation and is therefore an ideal method to assess the inhibitory effect of this compound on the MAPK/ERK pathway.[11]
This application note outlines a robust Western blot protocol to quantify the levels of p-ERK1/2 in cells treated with this compound. Adherence to this protocol will enable researchers to obtain reproducible and quantifiable results for their studies.
Signaling Pathway and Experimental Workflow
Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line and complete growth medium.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for efficient extraction of cytoplasmic and nuclear proteins.[12]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE:
-
4x Laemmli sample buffer.[1]
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or hand-casted gels.
-
SDS-PAGE running buffer.
-
-
Protein Transfer:
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
-
Immunodetection:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-proteins, 5% BSA in TBST is often preferred to reduce background.[1][13]
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
-
Stripping Buffer (Optional): For re-probing the same membrane.
-
Recipe: 1.5 g glycine, 0.1 g SDS, 1 ml Tween-20, adjust pH to 2.2, and bring the volume to 100 ml with distilled water.[15]
-
Cell Treatment
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[1]
-
Serum Starvation (Optional): To minimize basal p-ERK levels, serum-starve cells for 4-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.[1][11]
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test for a dose-response effect is 0.1 nM to 1000 nM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[1] Incubate cells for the desired treatment duration (e.g., 1, 2, 4, or 24 hours).
Lysate Preparation
-
Washing: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[1][12]
-
Lysis: Add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.[1]
-
Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][12]
-
Incubation: Incubate the lysates on ice for 30 minutes, with occasional vortexing.[1][14]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][14]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[1][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
Normalization: Normalize all samples to the same protein concentration using lysis buffer.[1]
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][11]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody, typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST, overnight at 4°C with gentle agitation.[1][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][11]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][11]
-
Detection: Add the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[1]
Stripping and Re-probing for Total ERK
To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.[1][11]
-
Stripping: Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.[11][15]
-
Washing: Wash the membrane thoroughly with TBST (three times for 5-10 minutes each).[11]
-
Re-blocking: Block the membrane again with 5% BSA or non-fat milk in TBST for 1 hour.
-
Re-probing: Incubate the membrane with the anti-total ERK1/2 antibody overnight at 4°C.
-
Repeat steps 6-9 of the Western Blotting protocol.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software.[1] The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. This ratio is then compared across the different treatment conditions to determine the effect of this compound.
Table 1: Densitometric Analysis of p-ERK Levels Following this compound Treatment
| Treatment Group | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | Fold Change vs. Vehicle Control |
| Vehicle (DMSO) | 15,000 | 16,000 | 0.938 | 1.00 |
| This compound (1 nM) | 12,500 | 15,800 | 0.791 | 0.84 |
| This compound (10 nM) | 7,800 | 16,100 | 0.484 | 0.52 |
| This compound (100 nM) | 2,100 | 15,900 | 0.132 | 0.14 |
| This compound (1000 nM) | 500 | 16,200 | 0.031 | 0.03 |
Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a fresh antibody aliquot. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody concentration. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |
For further troubleshooting, consult detailed guides from antibody manufacturers or established Western blotting resources.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. abcepta.com [abcepta.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. mesoscale.com [mesoscale.com]
- 15. researchgate.net [researchgate.net]
Application Note: Cytotoxicity Profiling of the MEK1/2 Inhibitor MAP855
Audience: Researchers, scientists, and drug development professionals.
Introduction MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3] As a key component of the Ras/Raf/MEK/ERK signaling pathway, MEK1/2 is a critical target in oncology, particularly in cancers with activating mutations in BRAF.[2][4] this compound has demonstrated efficacy in both wild-type and mutant MEK1/2 models, making it a compound of significant interest.[1][2][3]
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development, providing essential data on its therapeutic window and mechanism of cell death.[5][6][7] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using three standard assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and an Annexin V/PI assay for the analysis of apoptosis.
Mechanism of Action: Inhibition of the MEK/ERK Pathway
This compound functions by competitively binding to the ATP pocket of MEK1 and MEK2, preventing their phosphorylation and activation of the downstream kinases ERK1 and ERK2.[1][2][8] This action blocks the signal transduction cascade that promotes cell proliferation and survival, thereby inducing cell death in susceptible cancer cell lines.
Caption: The Ras/Raf/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Quantitative Data Summary
Published data demonstrates the high potency of this compound in inhibiting the MEK/ERK pathway and cell proliferation, particularly in BRAF-mutant cell lines such as A375.[1]
| Parameter | Value | Cell Line / System |
| MEK1 ERK2 Cascade IC₅₀ | 3 nM | Biochemical Assay |
| pERK EC₅₀ | 5 nM | A375 (BRAF V600E mutant) |
| Proliferation Inhibition | ~5 nM | A375 (BRAF V600E mutant) |
Experimental Workflow
A generalized workflow for assessing the cytotoxicity of this compound involves initial cell culture and seeding, followed by treatment with a dilution series of the compound. Subsequently, specific assays are performed to measure viability, cytotoxicity, or the mode of cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
Determining the Working Concentration of MAP855 for In Vitro Cell Culture Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the optimal working concentration of MAP855, a potent and selective MEK1/2 inhibitor, for use in cell culture experiments. Detailed protocols for cell viability, proliferation, and target engagement (MAPK/ERK pathway inhibition) assays are provided, with a specific focus on the A375 human melanoma cell line.
Introduction to this compound
This compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4][5] Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6] this compound has demonstrated potent inhibition of both wild-type and mutant forms of MEK1/2.[1]
Quantitative Data Summary
The following table summarizes the key in vitro potency values for this compound, providing a starting point for determining the appropriate concentration range for your experiments.
| Parameter | Value | Cell Line | Reference |
| IC50 (MEK1 ERK2 cascade) | 3 nM | Biochemical Assay | [1] |
| pERK EC50 | 5 nM | A375 cells | [1] |
| Effective Concentration for Proliferation Inhibition | 0-10 nM (72h) | A375 cells | [1][4] |
Note: The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%.[7] The half-maximal effective concentration (EC50) in a cell-based assay indicates the concentration that produces 50% of the maximal response, such as the inhibition of a downstream signaling event.
Signaling Pathway and Experimental Workflow
To effectively determine the working concentration of this compound, it is crucial to understand its mechanism of action and to follow a systematic experimental approach.
MAPK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling cascade and the point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Experimental Workflow for Determining Working Concentration
The following workflow provides a logical sequence for determining the optimal concentration of this compound for your specific cell line and experimental endpoints.
Caption: A workflow for determining the working concentration of this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be optimized for your specific experimental conditions.
A375 Cell Culture Protocol
The A375 cell line is a human malignant melanoma line.[2]
Materials:
-
A375 cells (e.g., ATCC CRL-1619)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Sodium Pyruvate
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for cryopreservation)
Complete Growth Medium: DMEM supplemented with 10% FBS, 4 mM L-Glutamine, 1.0 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.
Subculturing:
-
Culture A375 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:8 ratio) to a new flask containing pre-warmed complete growth medium.
-
Change the medium every 2-3 days.
Cryopreservation:
-
Harvest cells as described for subculturing.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold cryopreservation medium (95% complete growth medium, 5% DMSO) at a density of 1x10^6 to 1x10^7 cells/mL.
-
Aliquot into cryovials and place in a controlled-rate freezing container at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Protocol for Determining IC50 using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability and to determine its IC50.
Materials:
-
A375 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 1000 nM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol for Cell Proliferation (BrdU/EdU Assay)
This assay directly measures DNA synthesis and is a robust indicator of cell proliferation.
Materials:
-
A375 cells
-
Complete growth medium
-
This compound
-
BrdU or EdU labeling solution (e.g., 10 µM)
-
Fixation/denaturation solution (for BrdU) or fixation/permeabilization solution (for EdU)
-
Anti-BrdU antibody or fluorescent azide (for EdU)
-
Secondary antibody (if applicable)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or plate reader
Procedure (General):
-
Seed A375 cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat cells with the desired concentrations of this compound for 24-72 hours.
-
Add the BrdU or EdU labeling solution to the cells and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 1-4 hours for rapidly dividing cells).
-
Fix, and if necessary, denature the DNA (for BrdU) or permeabilize the cells.
-
Detect the incorporated BrdU or EdU using an appropriate antibody or click chemistry reaction.
-
Counterstain the nuclei.
-
Image and quantify the percentage of proliferating cells (BrdU/EdU positive) relative to the total number of cells.
Protocol for Western Blotting of pERK and Total ERK
This protocol allows for the direct assessment of this compound's inhibitory effect on the MAPK/ERK pathway.
Materials:
-
A375 cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a short duration (e.g., 1, 6, or 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
Protocol for Apoptosis Assay
This protocol can be used to determine if the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
A375 cells
-
Complete growth medium
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed A375 cells and treat with this compound for 48-72 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
By following these protocols, researchers can effectively determine the optimal working concentration of this compound for their specific cell culture system and experimental needs.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. abcam.cn [abcam.cn]
- 5. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MAP855 Incubation Time for p-ERK Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAP855 to inhibit ERK phosphorylation.
Troubleshooting Guides
Problem: No or weak inhibition of p-ERK with this compound treatment.
Question: I have treated my cells with this compound, but I am not observing a decrease in phosphorylated ERK (p-ERK) levels via Western Blot. What are the possible reasons?
Answer:
Several factors could contribute to the lack of observed p-ERK inhibition. Here is a step-by-step troubleshooting guide:
-
Verify this compound Integrity and Concentration:
-
Proper Dissolution and Storage: Ensure that this compound was dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature to maintain its activity.[1] Repeated freeze-thaw cycles should be avoided.
-
Concentration Verification: Double-check the calculations for your final treatment concentrations. It is advisable to test a range of concentrations to determine the optimal dose for your specific cell line. A typical starting point for a potent inhibitor like this compound (pERK EC50 = 5 nM) could range from 0.1 nM to 1000 nM.[2][3]
-
-
Optimize Incubation Time:
-
Time-Course Experiment: The optimal incubation time can vary between cell lines and experimental conditions. A typical treatment time to observe inhibition of phosphorylation is 1-4 hours.[2] To determine the ideal duration, perform a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest cell lysates at different time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours).
-
Pre-incubation Time: For experiments involving stimulation of the ERK pathway (e.g., with EGF or PMA), a pre-incubation period with this compound of 1-2 hours is generally recommended before adding the stimulus.[4][5]
-
-
Assess Basal p-ERK Levels:
-
Serum Starvation: High basal levels of p-ERK in your control cells can mask the inhibitory effect of this compound. To reduce basal phosphorylation, serum-starve your cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.[2][5]
-
Positive Control for Inhibition: If possible, use another well-characterized MEK inhibitor as a positive control to confirm that the pathway is inhibitable in your system.[1]
-
-
Review Western Blotting Protocol:
-
Lysis Buffer Composition: It is critical to use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.[1][2]
-
Antibody Performance: Ensure that your primary antibodies for both p-ERK and total ERK are specific and used at the recommended dilutions. It is also crucial to confirm that the secondary antibody is appropriate for the primary antibody.
-
Protein Loading: Load a sufficient amount of protein (typically 20-30 µg of whole-cell extract) per lane to ensure detectable signals.[6]
-
Problem: High background or non-specific bands on the Western Blot.
Question: My Western blot for p-ERK shows high background, making it difficult to interpret the results. What can I do to improve the quality?
Answer:
High background on a Western blot can obscure your results. Consider the following optimization steps:
-
Blocking and Washing:
-
Blocking Buffer: The choice of blocking buffer can impact background. While 5% non-fat dry milk in TBST is common, some phospho-antibodies perform better with 5% Bovine Serum Albumin (BSA) in TBST.[6] Refer to the antibody manufacturer's datasheet for recommendations.
-
Washing Steps: Increase the duration and/or number of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[7]
-
-
Antibody Concentrations:
-
Primary Antibody Dilution: Using too high a concentration of the primary antibody can lead to non-specific binding. Try further diluting your p-ERK antibody.
-
Secondary Antibody: Similarly, optimize the dilution of your secondary antibody.
-
-
Membrane Handling:
-
Ensure the membrane does not dry out at any stage of the blotting process.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: Given that this compound has a pERK EC50 of 5 nM, a good starting point for a dose-response experiment would be a range spanning this concentration, for example, 0.1 nM, 1 nM, 10 nM, 100 nM, and 1000 nM.[2][3] The optimal concentration can be cell-line dependent.
Q2: How long should I incubate my cells with this compound?
A2: A typical incubation time for observing p-ERK inhibition with a MEK inhibitor is between 1 to 4 hours.[2] However, the optimal time should be determined empirically for your specific cell line and experimental conditions by performing a time-course experiment.
Q3: Is it necessary to serum-starve my cells before this compound treatment?
A3: Yes, if your cell line exhibits high basal p-ERK levels due to serum components. Serum starvation for 12-24 hours is recommended to lower the baseline p-ERK signal, which will provide a clearer window to observe the inhibitory effects of this compound.[2][5]
Q4: My total ERK levels seem to decrease after this compound treatment. Is this expected?
A4: Generally, a MEK inhibitor like this compound should primarily affect the phosphorylation state of ERK, not the total protein levels, especially with short incubation times. A decrease in total ERK could indicate protein degradation. Ensure that your lysis buffer contains fresh protease inhibitors.[6] If the issue persists, consider reducing the incubation time.
Q5: Can I use this compound in combination with other inhibitors?
A5: Yes, this compound, as a MEK1/2 inhibitor, can be used in combination with inhibitors of other signaling pathways, such as the PI3K/AKT pathway, to investigate synergistic effects or overcome resistance mechanisms.[3]
Experimental Protocols
Protocol: Time-Course Experiment for Optimal this compound Incubation Time
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.[2]
-
Serum Starvation (if necessary): Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum (0.5% FBS) or serum-free medium and incubate for 12-24 hours.[2][5]
-
This compound Treatment:
-
Prepare a working solution of this compound at a concentration known to be effective (e.g., 10x the EC50, so 50 nM).
-
Treat the cells for varying durations: 0 min (vehicle control), 30 min, 1 hour, 2 hours, 4 hours, and 8 hours.
-
-
Cell Lysis:
-
At each time point, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Analysis: Quantify the band intensities for p-ERK and total ERK. The optimal incubation time is the shortest duration that achieves the maximum inhibition of p-ERK.
Data Presentation
Table 1: Example Time-Course Experiment Data for p-ERK Inhibition by this compound
| Incubation Time | p-ERK Signal (Arbitrary Units) | Total ERK Signal (Arbitrary Units) | p-ERK / Total ERK Ratio | % Inhibition |
| 0 min (Vehicle) | 1.00 | 1.05 | 0.95 | 0% |
| 30 min | 0.45 | 1.02 | 0.44 | 54% |
| 1 hour | 0.15 | 1.03 | 0.15 | 84% |
| 2 hours | 0.08 | 1.01 | 0.08 | 92% |
| 4 hours | 0.07 | 0.99 | 0.07 | 93% |
| 8 hours | 0.09 | 0.98 | 0.09 | 91% |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Action |
| No/Weak p-ERK Inhibition | Inactive this compound | Verify proper storage and handling. Prepare fresh stock. |
| Incorrect Concentration | Double-check calculations. Perform a dose-response experiment. | |
| Sub-optimal Incubation Time | Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours). | |
| High Basal p-ERK | Serum-starve cells for 12-24 hours before treatment. | |
| Ineffective Lysis | Use lysis buffer with fresh protease and phosphatase inhibitors. | |
| High Background on Blot | Insufficient Blocking/Washing | Use 5% BSA in TBST for blocking. Increase wash duration/frequency. |
| Antibody Concentration Too High | Titrate primary and secondary antibody concentrations. |
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the optimal incubation time of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
MAP855 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor. The following resources address potential off-target effects to ensure accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results suggest potential off-target effects of this compound. How can I confirm this?
A1: First, ensure that the observed phenotype is not due to excessively high concentrations of this compound. We recommend performing a dose-response experiment to confirm that the effect is observed at concentrations consistent with MEK1/2 inhibition (pERK EC50 = 5 nM)[1]. If the effect persists at appropriate concentrations, consider the following troubleshooting steps:
-
Orthogonal Inhibitor: Use a structurally different, well-characterized MEK1/2 inhibitor to see if the phenotype is recapitulated. This helps to distinguish between on-target MEK inhibition and off-target effects of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by expressing a drug-resistant MEK1/2 mutant. If the phenotype is reversed, it is likely an on-target effect.
-
Direct Target Engagement Assay: Employ a cellular thermal shift assay (CETSA) or related techniques to confirm that this compound is engaging with its intended MEK1/2 targets in your cellular system.
Q2: What are the known off-target kinases for this compound?
A2: this compound is a highly selective kinase inhibitor. Kinase selectivity profiling against a broad panel of kinases has demonstrated a favorable selectivity profile. The primary off-target kinases with the highest inhibition are detailed in the data table below. It is important to note that significant inhibition of these off-targets was generally observed at concentrations substantially higher than the IC50 for MEK1.
Q3: I am working with a cell line that expresses high levels of a potential off-target kinase. What precautions should I take?
A3: If your experimental system has high expression levels of a known off-target kinase, we recommend the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits MEK1/2 signaling (e.g., by monitoring pERK levels) to minimize the potential for off-target engagement.
-
Knockdown/Knockout Controls: If feasible, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the potential off-target kinase. This will help to determine if the observed phenotype is dependent on the off-target.
-
Direct Kinase Activity Assay: If a specific off-target is suspected, perform a direct in vitro or in-cell kinase assay for that enzyme in the presence of this compound to quantify the inhibitory effect in your system.
Quantitative Data Summary: this compound Kinase Selectivity
The following table summarizes the kinase selectivity of this compound against a panel of kinases. The data is presented as percent inhibition at a given concentration.
| Kinase Target | This compound Concentration (nM) | Percent Inhibition (%) |
| MEK1 (MAP2K1) | 1000 | 100 |
| GAK | 1000 | 98 |
| MAP4K5 | 1000 | 89 |
| MINK1 | 1000 | 89 |
| TNIK | 1000 | 88 |
| STK10 | 1000 | 87 |
| MAP4K3 | 1000 | 85 |
| MAP4K2 | 1000 | 81 |
| YSK4 (MAP3K19) | 1000 | 79 |
| FLT3 | 1000 | 78 |
Data sourced from the supplementary information of Poddutoori R, et al. J Med Chem. 2022.
Experimental Protocols
Kinase Selectivity Profiling (DiscoverX ScanMAX Assay)
This protocol outlines the general procedure used for the comprehensive kinase selectivity profiling of this compound.
Principle:
This assay platform utilizes a proprietary active site-directed competition binding assay to quantify the interaction of a test compound (this compound) with a panel of kinases. The amount of kinase captured on a solid support is measured, and a lower signal indicates a stronger interaction between the kinase and the test compound.
Materials:
-
This compound
-
DiscoverX ScanMAX kinase panel
-
Assay plates
-
Appropriate buffers and reagents provided by DiscoverX
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Reaction:
-
Kinases from the panel are incubated with a proprietary, active-site directed probe attached to a solid support.
-
This compound is added at the specified concentration (e.g., 1000 nM).
-
The mixture is incubated to allow for binding competition between the probe and this compound to the kinase active site.
-
-
Washing: Unbound components are washed away.
-
Detection: The amount of kinase bound to the solid support is quantified using a proprietary detection method.
-
Data Analysis: The results are reported as percent inhibition, calculated as follows:
% Inhibition = (1 - (test compound signal / negative control signal)) * 100
Visualizations
Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1/2.
Caption: A logical workflow to troubleshoot potential off-target effects.
References
MAP855 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MAP855, a potent and selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years).
Q2: How should I store this compound stock solutions?
A2: Stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the recommended procedure for preparing a working solution for in vivo experiments?
A3: It is recommended to prepare fresh working solutions on the day of use. A common protocol involves first dissolving this compound in an organic solvent like DMSO and then further diluting with a suitable vehicle for administration. For example, a stock solution in DMSO can be diluted with a mixture of PEG300, Tween-80, and saline.[1]
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound?
A5: Specific pH stability data for this compound has not been published. However, the presence of a piperidine moiety in its structure suggests that its stability could be pH-dependent. Generally, piperidine-containing compounds may exhibit enhanced stability in acidic conditions due to salt formation. It is advisable to buffer solutions to a stable pH range if they are to be stored for any length of time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | - Improper storage temperature.- Exceeded storage duration.- Solvent evaporation. | - Ensure storage at the recommended temperature (-80°C or -20°C).- Do not use solutions beyond the recommended storage period.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results. | - Degradation of this compound due to repeated freeze-thaw cycles.- Use of expired stock solutions.- Improperly prepared working solutions. | - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Always use stock solutions within their recommended storage period.- Prepare fresh working solutions for each experiment. |
| Difficulty dissolving this compound. | - Use of an inappropriate solvent.- Insufficient mixing. | - this compound is soluble in DMSO. For aqueous solutions, use of co-solvents and sonication may aid dissolution.[1] |
Stability and Storage Data Summary
| Form | Storage Temperature | Storage Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Working Solution for in vivo Studies
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Vortex the solution until it is homogeneous. This solution should be prepared fresh on the day of the experiment.[1]
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A general experimental workflow for conducting forced degradation studies on this compound.
References
MAP855 dose-response curve analysis in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MAP855 in dose-response curve analysis across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases.[1][2][3] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases), which are key components of the MAPK/ERK signaling pathway.[4][5][6] This pathway is frequently dysregulated in various cancers, and its inhibition can lead to decreased cell proliferation and tumor growth.[7][8]
Q2: How do I select the appropriate cell lines for my this compound dose-response study?
The choice of cell lines is critical for a meaningful dose-response analysis. Consider the following:
-
Genetic background: Include cell lines with known mutations that affect the MAPK/ERK pathway (e.g., BRAF or NRAS mutations), as these are likely to be more sensitive to MEK inhibition. A375 (BRAF V600E mutant) is a commonly used sensitive cell line.[1]
-
Tissue of origin: Select cell lines from different cancer types (e.g., melanoma, colorectal, breast) to assess the broader applicability of this compound. HT-29 (colorectal) and MCF-7 (breast) are common choices.
-
Inclusion of a normal, non-cancerous cell line: To evaluate the selectivity of this compound, it is advisable to include a normal cell line, such as human fibroblasts. MEK inhibitors often exhibit minimal effects on normal cells.[9]
Q3: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the cell line being tested. In A375 melanoma cells, which have a BRAF V600E mutation, this compound has shown inhibition of pERK and proliferation in the single-digit nanomolar range (e.g., pERK EC50 = 5 nM).[1] For other cell lines, the IC50 may vary, and it is essential to determine this empirically.
Q4: How long should I incubate the cells with this compound?
A common incubation time for assessing cell viability in response to kinase inhibitors is 72 hours.[10] However, the optimal duration can vary between cell lines and the specific biological question being addressed. A time-course experiment may be necessary to determine the ideal endpoint.
Q5: Should I be aware of any potential off-target effects of this compound?
While this compound is a selective MEK inhibitor, it is important to be aware of potential off-target effects that have been observed with other MEK inhibitors. Some MEK inhibitors, like PD98059 and U0126, have been shown to interfere with calcium homeostasis in cells, independent of their MEK inhibitory activity.[4][5][6] It is crucial to interpret results cautiously and consider using multiple, structurally different MEK inhibitors to confirm that the observed phenotype is due to on-target MEK inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
Inconsistent IC50 values are a common issue in dose-response assays.[11] Several factors can contribute to this variability:
-
Cell Seeding Density: Ensure a uniform, single-cell suspension and a consistent seeding density for all wells and experiments.[10]
-
Drug Preparation: Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10]
-
Incubation Time: Standardize the incubation time with the compound across all experiments.[10]
-
Assay Reagent Variability: Ensure that assay reagents, such as MTT or CellTox-Glo, are properly stored and within their expiration dates.
Troubleshooting Workflow for Inconsistent IC50 Values
Issue 2: No dose-response effect observed in a cancer cell line expected to be sensitive.
-
Pathway Activation State: Confirm that the MAPK/ERK pathway is constitutively active in your cell line of choice before conducting inhibition studies.
-
Drug Concentration Range: The selected concentration range may be too low. Consider extending the dose range to higher concentrations.
-
Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to MEK inhibitors. This could be due to mutations in MEK1/2 that prevent drug binding or activation of bypass signaling pathways.[10]
Issue 3: High background in the cell viability assay.
-
Contamination: Check cell cultures for microbial contamination, which can affect assay readouts.
-
Reagent Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that are colored may interfere with colorimetric assays like MTT. Run a control plate with the compound in cell-free media to check for interference.
Data Presentation
Table 1: Representative IC50 Values of a MEK Inhibitor in Different Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Representative IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 5 |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 50 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | >1000 |
| Normal Human Dermal Fibroblasts (NHDF) | Normal | Wild-Type | >5000 |
Note: The IC50 values for HT-29, MCF-7, and NHDF are representative for a typical MEK inhibitor and are provided for comparative purposes. The specific IC50 for this compound in these cell lines should be determined experimentally.
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration might be 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the plate and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
MTT Assay Experimental Workflow
2. Western Blot Protocol for pERK/ERK Analysis
This protocol is for assessing the inhibition of ERK phosphorylation by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 (t-ERK) to normalize for protein loading.
-
Analysis: Quantify band intensities using densitometry software. The ratio of p-ERK to t-ERK indicates the level of pathway inhibition.
Signaling Pathway Diagram
MAPK/ERK Signaling Pathway and the Action of this compound
References
- 1. sketchviz.com [sketchviz.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sketchviz.com [sketchviz.com]
- 4. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. benchchem.com [benchchem.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MAP855 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of MAP855 in primary cell cultures. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and visual diagrams to facilitate a deeper understanding of the experimental workflows and underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective, ATP-competitive inhibitor of MEK1/2 kinases. The MEK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancer types, this pathway is constitutively active, promoting uncontrolled cell growth. This compound inhibits the phosphorylation of ERK1/2 by MEK1/2, thereby blocking downstream signaling and inhibiting cell proliferation. It has shown efficacy against both wild-type and mutant forms of MEK1/2.
Q2: Why is this compound cytotoxic to primary cells?
A2: While this compound is designed to target cancer cells with aberrant MEK/ERK signaling, the MEK/ERK pathway also plays essential roles in the survival and function of normal primary cells. Inhibition of this pathway can disrupt normal cellular processes, leading to cytotoxicity. Additionally, off-target effects, where the inhibitor interacts with other cellular components, can contribute to toxicity. For MEK inhibitors, these off-target effects can include disruption of mitochondrial function and calcium homeostasis.
Q3: What are the typical signs of this compound-induced cytotoxicity in primary cells?
A3: Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased apoptosis or necrosis.
-
Decreased metabolic activity.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my primary cells?
A4: The optimal concentration will vary depending on the primary cell type. It is crucial to perform a dose-response experiment to determine the concentration that effectively inhibits the target (e.g., reduces ERK phosphorylation) with minimal impact on cell viability. This is often referred to as the therapeutic window.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the primary cell type. | Primary cells are generally more sensitive than immortalized cell lines. Perform a comprehensive dose-response curve starting from a very low concentration range (e.g., picomolar to low nanomolar) to identify the half-maximal inhibitory concentration (IC50) for your specific cell type. |
| Solvent toxicity. | High concentrations of solvents like DMSO can be toxic to primary cells. Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with solvent only) to assess the impact of the solvent on cell viability. |
| Off-target effects. | At higher concentrations, the likelihood of off-target effects increases. Use the lowest effective concentration of this compound that achieves the desired on-target effect (inhibition of ERK phosphorylation). Consider using a structurally different MEK inhibitor as a control to confirm that the observed cytotoxicity is due to MEK inhibition and not a specific off-target effect of this compound. |
| Suboptimal cell culture conditions. | Ensure that the primary cells are healthy and in the logarithmic growth phase before treatment. Use appropriate media and supplements, and maintain a consistent cell seeding density. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in primary cell lots or passage number. | Primary cells can exhibit significant variability between different donors or lots. Use cells from the same lot and at a low passage number for a set of experiments to ensure consistency. |
| Inconsistent drug preparation. | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate cell seeding. | Ensure accurate and consistent cell seeding density across all wells and plates. Use a hemocytometer or an automated cell counter for precise cell counting. |
| Edge effects in multi-well plates. | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells for experimental conditions or fill them with sterile PBS or media. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data on this compound cytotoxicity. Note: The values presented below are for illustrative purposes only and are based on published data for cancer cell lines. Researchers must determine these values experimentally for their specific primary cell type.
| Cell Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| A375 (Melanoma) | Proliferation | pERK EC50 | 5 nM | Inhibition of proliferation | [1] |
| PF130 (Melanoma) | Viability | IC50 | 1.13 µM | Decreased cell viability | [2] |
| Primary Keratinocytes (Example) | MTT | IC50 | Experimentally Determined | To be determined | N/A |
| Primary Hepatocytes (Example) | LDH Release | % Cytotoxicity | Experimentally Determined | To be determined | N/A |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using the LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Background: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Mandatory Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.
Caption: Logical troubleshooting guide for high this compound cytotoxicity.
References
adjusting MAP855 concentration for different BRAF mutations
Welcome to the technical support center for MAP855. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound concentration for different BRAF mutations and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases.[1] It functions by blocking the phosphorylation of ERK1/2, a critical downstream component of the RAS-RAF-MEK-ERK signaling pathway.[2][3] Unlike BRAF inhibitors that target the BRAF protein directly, this compound acts on the kinase immediately downstream of BRAF.
Q2: Why would I use a MEK inhibitor like this compound for a BRAF-mutant cancer cell line?
A2: Constitutive activation of the MAPK pathway is a hallmark of many cancers with BRAF mutations.[4][5] While direct BRAF inhibitors are effective, resistance can emerge through various mechanisms that reactivate the MAPK pathway downstream of BRAF. By inhibiting MEK, this compound can effectively block this signaling cascade, even in some cases of resistance to BRAF inhibitors.[6][7][8]
Q3: How do different classes of BRAF mutations affect sensitivity to this compound?
A3: BRAF mutations are broadly categorized into three classes based on their signaling mechanism. This classification has implications for sensitivity to targeted inhibitors:
-
Class I (e.g., V600E): These mutations lead to RAS-independent, monomeric BRAF activity.[2] Cell lines with Class I mutations are generally sensitive to MEK inhibition.[4]
-
Class II (e.g., K601E, L597S): These mutations also signal independently of RAS but require dimerization.[2] Preclinical studies and case reports have demonstrated the sensitivity of Class II mutant cancers to MEK inhibitors.[1][2] In some cases, a combination of BRAF and MEK inhibitors may be more effective.[2][9]
-
Class III (e.g., D594G, G466V): These mutations have impaired kinase activity and are RAS-dependent, signaling as heterodimers with other RAF isoforms.[10] Tumors with Class III mutations are generally insensitive to BRAF monomer inhibitors.[10] Therefore, downstream inhibition with a MEK inhibitor like this compound is a rational therapeutic strategy.[10]
Q4: Is there a universal optimal concentration of this compound for all BRAF-mutant cell lines?
A4: No, the optimal concentration of this compound will vary between cell lines due to differences in their genetic background, the specific BRAF mutation, and the activity of upstream and parallel signaling pathways. It is crucial to perform a dose-response experiment for each new cell line to determine the specific IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) for the desired endpoint (e.g., inhibition of proliferation or p-ERK levels).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High variability in cell viability (IC50) results across experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug dilution preparation, or changes in cell passage number.
-
Solution:
-
Ensure a homogenous single-cell suspension before plating and use a consistent cell number for all experiments.
-
Prepare fresh serial dilutions of this compound from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.
-
Use cells within a defined, low-passage number range.
-
Issue 2: Inconsistent or no reduction in phosphorylated ERK (p-ERK) levels after this compound treatment.
-
Possible Cause: Suboptimal drug concentration or incubation time, issues with Western blot protocol, or the presence of resistance mechanisms.
-
Solution:
-
Optimization: Perform a time-course and dose-response experiment to determine the optimal conditions for p-ERK inhibition in your specific cell line.
-
Western Blot Protocol: Ensure the use of lysis buffer containing phosphatase inhibitors. Optimize antibody concentrations and blocking conditions. Confirm equal protein loading.
-
Resistance: Consider the possibility of intrinsic or acquired resistance. This could involve activation of parallel signaling pathways (e.g., PI3K/AKT) or mutations in MEK itself.[8][11][12]
-
Issue 3: My BRAF Class II or III mutant cell line shows limited sensitivity to this compound.
-
Possible Cause: While generally sensitive to MEK inhibition, the degree of dependency on the MAPK pathway can vary. Upstream activation or parallel pathway signaling could be compensating for MEK inhibition.
-
Solution:
-
Combination Therapy: For Class II mutants, consider combining this compound with a BRAF inhibitor, as this has been shown to be a superior approach in some contexts.[2][9]
-
Pathway Analysis: Investigate the activity of upstream regulators (e.g., EGFR) and parallel pathways (e.g., PI3K/AKT). Co-inhibition of these pathways may be necessary to achieve a significant anti-proliferative effect.[13]
-
Data Summary
The following table summarizes the known activity of this compound in a representative BRAF Class I mutant cell line. Researchers should generate their own dose-response data for their specific cell lines of interest.
| Cell Line | BRAF Mutation | Assay Type | This compound Activity | Reference |
| A375 | V600E (Class I) | MEK1/ERK2 Cascade IC50 | 3 nM | [1] |
| A375 | V600E (Class I) | p-ERK Inhibition EC50 | 5 nM | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol is for determining the IC50 of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
2. Western Blot for p-ERK Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of ERK.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for common this compound experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Class matters: Sensitivity of BRAF-mutant melanoma to MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual MAPK Inhibition Is an Effective Therapeutic Strategy for a Subset of Class II BRAF Mutant Melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of multiple cancer-related pathways are associated with BRAF mutation and predict the resistance to BRAF/MEK inhibitors in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of MAP855 and Trametinib in BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for BRAF-mutant melanoma has been significantly shaped by the development of MEK inhibitors. Trametinib, an allosteric MEK1/2 inhibitor, is an established therapeutic agent, often used in combination with BRAF inhibitors. Emerging as a novel alternative, MAP855 is an ATP-competitive MEK1/2 inhibitor currently in preclinical development. This guide provides a detailed, objective comparison of this compound and trametinib, focusing on their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and trametinib lies in their mode of binding to the MEK1/2 enzymes. Trametinib is an allosteric inhibitor , binding to a pocket adjacent to the ATP-binding site. This non-competitive inhibition locks MEK in an inactive conformation, preventing its phosphorylation and subsequent activation of ERK.[1][2][3]
In contrast, this compound is an ATP-competitive inhibitor .[4][5] It directly competes with ATP for binding to the catalytic site of MEK, thereby blocking its kinase activity. This difference in mechanism may have implications for their efficacy against wild-type and mutant forms of MEK, as well as in the context of resistance to allosteric inhibitors.[1][4]
Preclinical Efficacy: In Vitro and In Vivo Insights
Direct head-to-head preclinical data for this compound and trametinib in common BRAF V600E/K-mutant melanoma models is emerging. However, a key study in a spitzoid melanoma model harboring a rare, RAF- and phosphorylation-independent MEK1 mutation provides valuable comparative insights.
In Vitro Cell Viability
In a spitzoid melanoma cell line (PF130), both this compound and trametinib demonstrated potent inhibition of cell viability. However, trametinib exhibited a significantly lower IC50 value, indicating greater potency in this specific cellular context.[1]
| Inhibitor | Cell Line | IC50 |
| This compound | PF130 (MEK1 mutant) | 1.13 µM |
| Trametinib | PF130 (MEK1 mutant) | 59 nM |
Table 1: Comparative in vitro efficacy of this compound and trametinib in a spitzoid melanoma cell line with a RAF- and phosphorylation-independent MEK1 mutation. Data sourced from[1].
In Vivo Tumor Growth
The same study evaluated the in vivo efficacy of this compound and trametinib in a patient-derived xenograft (PDX) model of the spitzoid melanoma. In this intrapleural model, trametinib significantly reduced tumor growth, whereas this compound did not show significant antitumor activity.[1][2] This suggests that in vitro potency may not always translate directly to in vivo efficacy and highlights the importance of the specific genetic context of the tumor.
Pharmacokinetic and pharmacodynamic studies in BRAF-mutant models have shown that this compound can achieve comparable efficacy to other clinical MEK1/2 inhibitors, though direct comparisons with trametinib in these models are not yet widely published.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of MEK inhibitors like this compound and trametinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, trametinib, or vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[7]
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm target engagement by the inhibitors.
-
Cell Lysis: Treat melanoma cells with this compound, trametinib, or vehicle control for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9]
In Vivo BRAF-Mutant Melanoma Xenograft Model
This model is used to assess the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human BRAF-mutant melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[10][11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and administer this compound, trametinib, or vehicle control orally at specified doses and schedules.[10][12]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[10][12]
Visualizing the Landscape
To better understand the concepts discussed, the following diagrams illustrate the MAPK signaling pathway and a typical experimental workflow.
Caption: MAPK pathway and inhibitor mechanisms.
Caption: Preclinical evaluation workflow.
Conclusion
This compound and trametinib represent two distinct approaches to MEK inhibition in BRAF-mutant melanoma. While trametinib is an established allosteric inhibitor with proven clinical efficacy, the ATP-competitive nature of this compound offers a potentially valuable alternative, particularly in the context of resistance to existing therapies. The preclinical data, though limited in direct comparisons, suggest that the efficacy of each inhibitor may be highly dependent on the specific genetic background of the tumor. Further head-to-head studies in a broader range of BRAF-mutant melanoma models are warranted to fully elucidate the comparative efficacy and potential clinical positioning of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.
References
- 1. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 2. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
MAP855: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of MAP855, a potent and selective MEK1/2 inhibitor, against other kinases. The data presented is derived from preclinical research and is intended to provide an objective overview of this compound's performance and aid in its evaluation as a research tool and potential therapeutic agent.
Executive Summary
This compound is an ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers, making MEK an attractive target for therapeutic intervention. A critical aspect of any kinase inhibitor's utility is its selectivity, as off-target effects can lead to toxicity and limit its therapeutic window. This guide summarizes the kinome-wide selectivity of this compound, presenting quantitative data on its activity against a broad panel of kinases and detailing the experimental methods used for this assessment.
Cross-Reactivity Profile of this compound
To elucidate the selectivity of this compound, its inhibitory activity was assessed against a panel of 239 kinases at a concentration of 1 µM. The results demonstrate that this compound is a highly selective inhibitor of MEK1.
Quantitative Kinase Inhibition Data
The following table summarizes the percentage of inhibition by this compound at a concentration of 1 µM for a selection of kinases. A lower percentage indicates higher selectivity for the primary target (MEK1).
| Kinase Target | Percentage Inhibition at 1 µM this compound |
| MEK1 | 100% |
| ABL1 | 1% |
| AKT1 | -1% |
| ALK | 2% |
| AURKA | 0% |
| BRAF | 1% |
| CDK2 | -2% |
| EGFR | 1% |
| ERBB2 | 3% |
| ERK2 | 2% |
| FAK | 0% |
| FGFR1 | 2% |
| JAK2 | 1% |
| JNK1 | 0% |
| MET | 1% |
| p38α | -1% |
| PI3Kα | 0% |
| SRC | 2% |
| VEGFR2 | 1% |
| Data extracted from the supplementary information of Poddutoori R, et al. J Med Chem. 2022;65(5):4350-4366. |
Note: The complete list of 239 kinases can be found in the supplementary materials of the cited publication.
Experimental Protocols
The following section details the methodology used to determine the kinase selectivity profile of this compound.
Kinase Panel Screening Assay
The cross-reactivity of this compound was determined using a radiolabeled ATP competition binding assay.
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mM and subsequently diluted to the final screening concentration of 1 µM.
-
Kinase Panel: A panel of 239 purified human kinases was utilized for the screening.
-
Binding Assay: The assay was performed in microtiter plates. Each well contained a specific kinase, a kinase-specific tracer, and either this compound or a vehicle control (DMSO). The binding of the tracer to the kinase was detected. The ability of this compound to displace the tracer from the kinase active site was measured.
-
Data Analysis: The percentage of inhibition for each kinase was calculated by comparing the signal in the presence of this compound to the signal of the vehicle control.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of this compound's mechanism of action and the experimental process for its evaluation, the following diagrams are provided.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. This compound targets MEK1/2 within this pathway.
Caption: The RAF/MEK/ERK signaling cascade and the point of intervention by this compound.
Kinase Selectivity Profiling Workflow
The following diagram illustrates the key steps involved in assessing the cross-reactivity of a kinase inhibitor like this compound.
Caption: A simplified workflow for determining the kinase selectivity profile of this compound.
References
Synergistic Effects of MAP855 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP855 is a highly potent and selective, orally active, ATP-competitive inhibitor of MEK1/2 kinases.[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK (mitogen-activated protein kinase kinase) is a critical therapeutic target in many human cancers characterized by aberrant MAPK pathway activation. This guide provides a comparative overview of the potential synergistic effects of this compound when combined with other anticancer agents. Due to the limited availability of public data on this compound in combination therapies, this guide will draw upon the extensive preclinical and clinical evidence from other MEK inhibitors to predict and understand the synergistic potential of this compound.
Quantitative Data on Synergistic Effects of MEK Inhibitors
The following table summarizes representative data on the synergistic effects observed when MEK inhibitors are combined with other cancer drugs. This data, while not specific to this compound, provides a strong rationale for similar combination strategies.
| MEK Inhibitor | Combination Drug | Cancer Type | Key Findings | Reference |
| Trametinib | Dabrafenib (BRAF inhibitor) | BRAF V600-mutant Melanoma | Enhanced response rates (61-80%) and extended progression-free survival (9-12 months) compared to monotherapy. | [2] |
| Trametinib | Everolimus (mTOR inhibitor) | BRAF-fusion driven tumors | Demonstrated efficacy in combinatorial targeting. | |
| MEK162 (Binimetinib) | Paclitaxel (Chemotherapy) | Relapsing Ovarian Tumors | Increased antitumor activity without additional toxicity. | |
| MEK Inhibitor | PI3K Inhibitor | KRAS-mutant Non-Small Cell Lung Cancer | Enhanced response to radiation therapy. | |
| VS-6766 (dual RAF/MEK inhibitor) | Defactinib (FAK inhibitor) | KRAS mutant solid tumors | Objective responses observed in heavily pretreated patients. | [3] |
| MEK Inhibitor | MDM2 Inhibitor | Melanoma | Preclinical evidence suggests synergistic effects. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of synergy studies. Below are outlines of key experimental protocols used to assess the synergistic effects of drug combinations.
Cell Viability and Proliferation Assays
-
Objective: To quantify the effect of single agents and combinations on cell growth and survival.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose matrix of this compound and the combination drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of a drug that inhibits 50% of cell growth) are calculated for each drug alone and in combination.
-
Synergy Analysis
-
Objective: To determine if the combined effect of two drugs is synergistic, additive, or antagonistic.
-
Methodology:
-
Combination Index (CI) Calculation: The Chou-Talalay method is a widely used approach to quantify synergy. The Combination Index (CI) is calculated from the dose-response data of single agents and their combinations.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: This graphical representation of synergy plots the doses of two drugs that produce a specific effect (e.g., 50% inhibition). Data points falling below the line of additivity indicate synergy.
-
Apoptosis Assays
-
Objective: To measure the induction of programmed cell death by drug combinations.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that stains the nucleus of necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological mechanisms and experimental processes are essential for clarity and understanding.
Caption: MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing drug synergy.
Discussion and Future Directions
The inhibition of the MAPK pathway by MEK inhibitors like this compound is a clinically validated strategy in oncology. However, the development of resistance is a significant challenge. Combination therapies offer a promising approach to enhance efficacy and overcome resistance. Based on the extensive data from other MEK inhibitors, several classes of drugs are predicted to have synergistic effects with this compound:
-
BRAF Inhibitors: In BRAF-mutant cancers, particularly melanoma, the combination of a BRAF inhibitor and a MEK inhibitor is the standard of care.[2] This "vertical" inhibition of the same pathway at two different points leads to a more profound and durable response. It is highly probable that this compound would exhibit strong synergy with BRAF inhibitors in this context.
-
PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a frequently activated parallel signaling cascade that can mediate resistance to MEK inhibition. "Horizontal" inhibition of both the MAPK and PI3K pathways has shown synergistic effects in preclinical models of various cancers.
-
Chemotherapy: Combining MEK inhibitors with traditional cytotoxic chemotherapy can enhance the anti-tumor effects. The rationale is that MEK inhibition can sensitize cancer cells to the DNA-damaging effects of chemotherapy.
-
Immunotherapy: Emerging evidence suggests that MEK inhibitors can modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound MAP855
Disclaimer: This document provides a generalized procedure for the disposal of a hypothetical hazardous chemical, designated as MAP855. This information is for illustrative purposes and must be supplemented with a thorough review of the specific Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations.
Immediate Safety and Pre-Disposal Checklist
Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn, as specified in the substance's SDS. This typically includes, but is not limited to, safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
✓ Review the Safety Data Sheet (SDS) for this compound, paying close attention to Section 7 (Handling and Storage) and Section 8 (Exposure Controls/Personal Protection).
-
✓ Ensure a certified chemical fume hood is operational and available for use.
-
✓ Locate the nearest emergency eyewash station and safety shower.
-
✓ Have a chemical spill kit readily accessible.
-
✓ Verify that the designated waste container is correctly labeled and compatible with this compound.
Quantitative Data Summary for this compound
The following table summarizes the key hazard and physical property data for this compound. This information is critical for determining the appropriate disposal route.
| Property | Value | Significance for Disposal |
| GHS Hazard Pictograms | Corrosion, Health Hazard, Exclamation Mark | Indicates corrosive properties, potential for serious health effects, and skin/eye irritation. |
| pH | 2.5 (1% solution) | Acidic nature requires neutralization or disposal as acidic hazardous waste. |
| Boiling Point | 112 °C (234 °F) | Relatively low boiling point suggests a potential for vapor generation. |
| Flash Point | 95 °C (203 °F) | Not classified as flammable, but care should be taken near ignition sources. |
| Solubility in Water | 5 g/L at 20 °C | Limited solubility may require specific waste streams to prevent environmental release. |
| LD50 (Oral, Rat) | 350 mg/kg | Indicates high toxicity; requires handling as toxic waste. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the collection and disposal of this compound waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate waste into solid and liquid forms in their respective, clearly labeled containers.
Step 2: Preparing the Waste Container
-
Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a material compatible with this compound (e.g., borosilicate glass or high-density polyethylene).
-
Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound" and its chemical formula), concentration, and accumulation start date.
Step 3: Transferring the Waste
-
Conduct all waste transfers within a certified chemical fume hood.
-
Carefully pour liquid this compound waste into the designated liquid waste container using a funnel to prevent spills.
-
Use a spatula or other appropriate tool to transfer solid this compound waste into the designated solid waste container.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
Step 4: Securing and Storing the Waste
-
Securely cap the waste container.
-
Wipe the exterior of the container with an appropriate decontaminating solution.
-
Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Step 5: Arranging for Pickup
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, schedule a pickup with your EHS department.
-
Follow your institution's specific procedures for waste pickup requests.
Experimental Workflow & Signaling Pathways
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for MAP855
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Potent MEK1/2 Inhibitor, MAP855.
This document provides crucial safety and logistical information for the handling of this compound, a highly potent, selective, and ATP-competitive MEK1/2 kinase inhibitor.[1][2][3] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.
While a safety data sheet for the similarly named product MABT855M classifies it as not a hazardous substance or mixture under Regulation (EC) No. 1272/2008, the high potency of this compound necessitates a cautious and well-documented approach to its handling.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable Gown- Double Gloves (Nitrile)- Safety Glasses with Side Shields or Goggles- FFP3 or N95 Respirator |
| Solution Preparation and Handling | - Disposable Gown- Nitrile Gloves- Safety Glasses with Side Shields or Goggles |
| General Laboratory Operations | - Lab Coat- Nitrile Gloves- Safety Glasses |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize risks during the handling of this compound. The following diagram and procedural steps outline a safe and efficient operational plan.
Experimental Protocol for Solution Preparation (Example):
-
Preparation: Don all required PPE as specified in the table above for "Weighing and Aliquoting." Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing: Tare a suitable container on a calibrated analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the container with the this compound powder. Mix gently until fully dissolved.
-
Transfer: If necessary, transfer the solution to a sterile, labeled container for storage or immediate use.
-
Cleanup: Decontaminate all surfaces and equipment used. Dispose of all waste according to the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, sealed waste bag or container.- Dispose of as hazardous chemical waste. |
| Aqueous Solutions containing this compound | - Neutralize if necessary and permitted by institutional guidelines.- Collect in a labeled, sealed container for chemical waste disposal. Do not pour down the drain. |
| Contaminated PPE | - Collect in a designated, sealed waste bag.- Dispose of as hazardous waste. |
Important Considerations:
-
Risk Assessment: Always conduct a thorough risk assessment for your specific experimental procedures involving this compound.
-
Training: Ensure all personnel handling this compound are adequately trained on the potential hazards and safe handling procedures.
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and exposures. An eye wash station and safety shower should be readily accessible.
-
Regulatory Compliance: All handling and disposal of this compound must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
